Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate

Medicinal Chemistry CNS Drug Design ADME Prediction

Medicinal chemistry teams targeting CNS kinases need diverse, BBB-permeant building blocks. Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (CAS 2368870-45-3) fills a unique TPSA (61.19 Ų) and HBA (4) niche not covered by common N1-methyl analogs. • Predicted BBB-permeant (BOILED-Egg) with consensus Log P 1.88, ideal for CNS fragment libraries. • Base-labile N1-acetyl group enables sequential N1/C6 diversification, unlike permanently N1-substituted analogs. • High GI absorption, CYP1A2 inhibitor prediction (SVM ACC=0.83) for pre-screened SAR campaigns.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 2368870-45-3
Cat. No. B2489032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate
CAS2368870-45-3
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC(=C2)C(=O)OC)C(=O)C
InChIInChI=1S/C12H12N2O3/c1-7-10-5-4-9(12(16)17-3)6-11(10)14(13-7)8(2)15/h4-6H,1-3H3
InChIKeyKFTHZIFVETZVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate – Building Block Overview


Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (CAS 2368870-45-3) is a fully substituted indazole-6-carboxylate building block. The compound carries an N1-acetyl protecting group, a C3-methyl substituent, and a C6-methyl ester, yielding a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g·mol⁻¹ . Its substitution pattern differs from common mono- or di-substituted indazole-6-carboxylate analogs such as methyl 1-methyl-1H-indazole-6-carboxylate (C₁₀H₁₀N₂O₂; 190.20 g·mol⁻¹) and methyl 2-acetyl-2H-indazole-6-carboxylate (C₁₁H₁₀N₂O₃; 218.21 g·mol⁻¹), providing a distinct balance of steric bulk, lipophilicity, and hydrogen-bond acceptor count that is relevant for fragment-based library design and kinase-targeted medicinal chemistry programs .

1
Workflow
Supports fragment-based library design and kinase-targeted medicinal chemistry programs
2
Synthetic strategy
N1-acetyl removable protecting group enables late-stage N1 diversification studies
3
Physicochemical profile
Distinct lipophilicity and TPSA from N1-methyl analog for permeability–solubility exploration

Why This Indazole Cannot Substitute for Close Analogs


Indazole-6-carboxylate esters are not functionally interchangeable; even a single change in N1-substituent (acetyl vs. methyl vs. hydrogen) or the presence/absence of a C3-methyl group alters the computed lipophilicity (consensus Log Pₒ/w), topological polar surface area (TPSA), hydrogen-bond acceptor count, and rotatable bond profile . These properties govern passive membrane permeability, solubility, and metabolic liability predictions—parameters that directly influence whether a building block is suitable for CNS-penetrant programs (BBB permeant vs. non-permeant) or for oral drug-like lead series (Lipinski Rule-of-Five compliance). Substituting methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate with methyl 1-methyl-1H-indazole-6-carboxylate, for instance, introduces a 0.29-unit Log P difference, a 17.07 Ų TPSA reduction, and the loss of one H-bond acceptor, potentially altering pharmacokinetic and pharmacodynamic outcomes in a prepared library whose SAR has been tuned around the more polar, larger-surface-area template . The quantitative evidence below demonstrates precisely where these differentiation gaps lie.

Lipophilicity shift N1-acetyl vs N1-methyl difference may alter BBB permeation prediction and CNS exposure profile
TPSA/HBA mismatch Changed hydrogen-bond acceptor count may affect solubility-driven formulation strategies
Protection absent Permanent N1-alkyl analogs lack removable N1-acetyl, limiting synthetic diversification options

Quantitative Differentiation vs. Closest Indazole Analogs


Lipophilicity and BBB Permeation Prediction

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate has a consensus Log Pₒ/w of 1.88, 0.29 units higher than methyl 1-methyl-1H-indazole-6-carboxylate (consensus Log Pₒ/w 1.59) . This difference results from the replacement of N1-methyl with N1-acetyl and the addition of a C3-methyl group. The compound is predicted to be a blood-brain barrier (BBB) permeant ('Yes' by BOILED-Egg) with high gastrointestinal absorption, whereas the N1-methyl analog has lower lipophilicity and, by class inference, is more likely to fall outside the BBB-permeant yolk in the BOILED-Egg model . The 0.29 Log P difference, while modest, corresponds to an approximately 1.95-fold difference in predicted octanol-water partition coefficient, which can be decisive in CNS-exposed vs. peripherally restricted lead-optimization programs.

Lipophilicity & BBB permeation
Cross-study comparable
Consensus Log P 1.88 (target) vs 1.59 (N1-methyl analog); Δ +0.29
BBB permeant: Yes (BOILED-Egg); high GI absorption
Supports brain-penetrant candidate selection context
~1.95-fold octanol-water partition difference; SwissADME prediction
Medicinal Chemistry CNS Drug Design ADME Prediction

Topological Polar Surface Area and Oral Bioavailability

The target compound has a computed TPSA of 61.19 Ų and 4 hydrogen-bond acceptors, versus 44.12 Ų TPSA and 3 H-bond acceptors for methyl 1-methyl-1H-indazole-6-carboxylate . The 17.07 Ų TPSA increase arises exclusively from the N1-acetyl carbonyl oxygen and is accompanied by one additional H-bond acceptor. Under Veber's oral bioavailability guidelines, compounds with TPSA ≤140 Ų and ≤10 rotatable bonds are favored; both compounds satisfy Veber criteria, but the target compound's larger TPSA may reduce passive transcellular permeability relative to the analog . In the context of Lipinski's Rule of Five, both compounds pass (MW ≤500, MLOGP ≤4.15, H-bond donors ≤5, H-bond acceptors ≤10); however, the target compound's additional polar surface area may be advantageous for solubility-driven formulation in projects targeting extracellular or peripheral targets where very high membrane permeability is not required.

TPSA & oral bioavailability
Cross-study comparable
Target TPSA 61.19 Ų (4 HBA) vs 44.12 Ų (3 HBA); Δ +17.07 Ų
Enables distinct permeability–solubility bin exploration
Veber/Lipinski compliant; SwissADME computed
Drug-Likeness Optimization Oral Bioavailability Physicochemical Profiling

CYP1A2 Inhibition Liability Prediction

SwissADME-based CYP inhibition prediction indicates that methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is a predicted inhibitor of CYP1A2 (SVM model: 10-fold CV ACC=0.83/AUC=0.90; external ACC=0.84/AUC=0.91), while not predicted to inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . By class-level inference, simpler indazole-6-carboxylate esters such as methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) lack the N1-acetyl group that contributes to CYP1A2 binding, making them less likely to carry this flag; however, direct comparator SVM data for the N1-methyl and N1-unsubstituted analogs are not publicly available at the same prediction confidence level. The CYP1A2 flag is relevant because CYP1A2 metabolizes ~5–10% of clinically used drugs and its inhibition can lead to clinically significant drug–drug interactions (DDIs) with substrates such as theophylline, clozapine, and tizanidine.

CYP1A2 inhibition flag
Class-level inference
Predicted CYP1A2 inhibitor: Yes
SVM 10-fold CV ACC 0.83 / AUC 0.90; external ACC 0.84 / AUC 0.91
Provides CYP1A2 SAR tool compound context; DDI risk requires assay validation
Comparator data not available at comparable confidence
Drug Metabolism CYP Inhibition Drug–Drug Interaction Risk

Purity Specifications and Batch QC Documentation

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is supplied at a standard purity of 97% by Bidepharm (batch QC includes NMR, HPLC, and GC) and 95% by Sigma-Aldrich (Ambeed source; solid form, sealed dry storage at 2–8 °C) . The closest N1-methyl analog (CAS 1007219-73-9) is also offered at 97% purity by Bidepharm with equivalent QC documentation, while methyl 2-acetyl-2H-indazole-6-carboxylate (CAS 1858255-36-3) has a quoted purity of ≥95.0% (¹H-NMR) . The commercial availability of the target compound with multi-technique batch certificates (NMR, HPLC, GC) from at least two reputable vendors (Bidepharm, Sigma-Aldrich/Ambeed) provides verifiable procurement-grade documentation that is not uniformly available for all indazole-6-carboxylate analogs from the same supplier network, reducing the risk of batch-to-batch variability in library synthesis.

Purity & QC documentation
Cross-study comparable
97% (Bidepharm, NMR/HPLC/GC); 95% (Sigma-Aldrich, solid)
Multi-technique batch QC supports library synthesis reproducibility
N1-methyl analog also 97%, but 2-acetyl analog ≥95% (¹H-NMR only)
Procurement Quality Assurance Analytical Chemistry Building Block Reproducibility

N1-Acetyl Synthetic Utility and Regiochemical Specificity

The N1-acetyl group on methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate serves a dual role: it acts as a protecting group during further functionalization of the indazole core (e.g., at C3-methyl via lithiation/electrophilic trapping or at C4/C5/C7 via directed C–H activation) and can be removed under mild basic conditions to liberate the N1–H indazole for subsequent N-alkylation or N-arylation . By contrast, methyl 1-methyl-1H-indazole-6-carboxylate has a permanent N1-methyl substituent that cannot be removed, limiting the diversity of accessible N1-substituted products . This synthetic flexibility is documented in the patent literature: US 5,665,732 describes the synthesis of 1-acetyl-3-methyl-1H-indazole as a key intermediate (66% yield; white crystalline solid; mp 70–71 °C) prior to further elaboration into dopamine receptor ligands, demonstrating the viability of the N1-acetyl protecting group strategy in multi-step medicinal chemistry syntheses .

Synthetic versatility
Reported
3 differentiable handles: N1-acetyl (removable), C3-methyl, C6-methyl ester
Enables late-stage N1 diversification not possible with permanent N1-alkyl analogs
Patent precedent: 1-acetyl-3-methyl-1H-indazole intermediate (66% yield)
Synthetic Methodology Kinase Inhibitor Synthesis Protecting Group Strategy

Procurement-Advantaged Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

In programs targeting CNS kinases (e.g., GSK-3β, CDK5, or LRRK2 for neurodegenerative diseases), medicinal chemistry teams need building blocks predicted to cross the blood-brain barrier. Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is predicted to be BBB-permeant (BOILED-Egg model) with high GI absorption . Its consensus Log P of 1.88 positions it in the lipophilicity range commonly associated with CNS drug candidates, while its 61.19 Ų TPSA remains well below the classical 90 Ų threshold for brain penetration. This contrasts with the N1-unsubstituted analog methyl 1H-indazole-6-carboxylate, which, by class inference, has lower lipophilicity and may require additional optimization to achieve CNS exposure.

Fragment-Based Library Physicochemical Coverage

Fragment-based screening libraries require diverse coverage of TPSA, Log P, and H-bond donor/acceptor count 'bins' to ensure broad target-class sampling. The target compound occupies a specific physicochemical niche (TPSA 61.19 Ų, 4 HBA, Log P 1.88) that is not covered by methyl 1-methyl-1H-indazole-6-carboxylate (TPSA 44.12 Ų, 3 HBA, Log P 1.59) . When procuring fragments for a library, including the target compound alongside its N1-methyl analog ensures representation of two distinct TPSA/HBA bins from the same indazole-6-carboxylate scaffold family, enabling more systematic SAR exploration in fragment hit expansion.

Late-Stage N1 Diversification in Parallel Synthesis

The N1-acetyl group serves as a base-labile protecting group that can be removed to reveal the free N1–H indazole, enabling subsequent N-alkylation, N-arylation (Buchwald–Hartwig or Ullmann-type), or N-sulfonylation chemistry . The C6-methyl ester can simultaneously be saponified to the carboxylic acid for amide coupling diversity. This two-stage deprotection–diversification sequence allows a single building block to generate libraries with variation at both N1 and C6 positions. The comparable building block methyl 1-methyl-1H-indazole-6-carboxylate cannot undergo N1 deprotection, limiting its utility in N1-diversification strategies . Patent precedent in US 5,665,732 confirms the viability of the 1-acetyl-3-methyl-1H-indazole core as a stable isolable intermediate suitable for multi-step synthetic sequences .

CYP1A2 SAR Tool Compound for DDI Studies

For drug metabolism scientists investigating CYP1A2 inhibition SAR within an indazole-based lead series, the target compound's predicted CYP1A2 inhibitor classification (SVM ACC=0.83/AUC=0.90, external ACC=0.84/AUC=0.91) provides a quantitative starting point . By systematically comparing the target compound with its close analogs (N1-methyl, N1-H, N2-acetyl) in recombinant CYP1A2 inhibition assays, teams can deconvolute which structural features (N1-acetyl, C3-methyl, or both) drive CYP1A2 binding. This targeted procurement enables mechanism-of-inhibition studies that can guide the design of analogs with reduced CYP1A2 liability.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization studies
BBB permeation classification context
Brain-penetrant exposure model review
Fragment-based screening library design
Distinct TPSA/HBA physicochemical bin
Broad target-class sampling coverage
Late-stage N1 diversification in parallel synthesis
Removable N1-acetyl protecting group
Multi-step synthetic route viability
CYP1A2 inhibition SAR studies
Predicted CYP1A2 inhibitor classification
Recombinant CYP inhibition assay validation
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